molecular formula C11H9BrN4O4 B10942117 N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10942117
M. Wt: 341.12 g/mol
InChI Key: QSIZYYFIAOWZDB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, a nitro group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide typically involves the condensation of 4-bromoaniline with 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The presence of both methoxy and nitro groups in this compound imparts unique chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the nitro group contributes to its potential antimicrobial and anticancer activities .

Properties

Molecular Formula

C11H9BrN4O4

Molecular Weight

341.12 g/mol

IUPAC Name

N-(4-bromophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H9BrN4O4/c1-20-11-9(16(18)19)8(14-15-11)10(17)13-7-4-2-6(12)3-5-7/h2-5H,1H3,(H,13,17)(H,14,15)

InChI Key

QSIZYYFIAOWZDB-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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